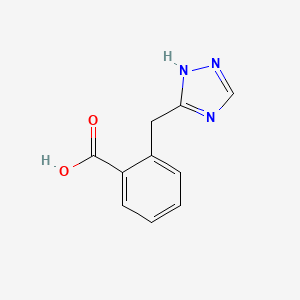

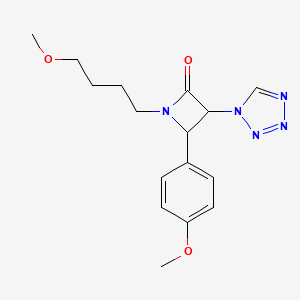

![molecular formula C16H11N3O B2734084 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile CAS No. 221348-18-1](/img/structure/B2734084.png)

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

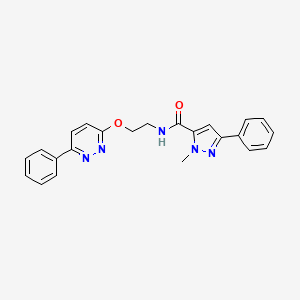

“4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .

Synthesis Analysis

The synthesis of oxadiazoles, including “4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile”, has been a subject of interest in various research studies . These molecules have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis

The molecular structure of oxadiazoles, including “4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile”, has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis

Oxadiazoles, including “4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile”, have shown favorable oxygen balance and positive heat of formations . They have been utilized in various chemical reactions, leading to a wide range of compounds that have been designed, synthesized, and subjected to various applications .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has shown that 1,3,4-oxadiazole derivatives exhibit potential as corrosion inhibitors. For example, Ammal, Prajila, and Joseph (2018) synthesized oxadiazole derivatives which demonstrated effective corrosion inhibition for mild steel in sulfuric acid, assessed through various analytical techniques including gravimetric, electrochemical, and SEM methods (Ammal, Prajila, & Joseph, 2018). Similarly, Kalia et al. (2020) reported that synthesized oxadiazole derivatives acted as benign agents in controlling mild steel dissolution in hydrochloric acid solution, supported by weight loss measurement, electrochemical impedance spectroscopy, and other techniques (Kalia et al., 2020).

Photolytic Transformations

Tsuge, Oe, and Tashiro (1977) explored the photolysis of 1,3,4-oxadiazoles in alcohols, which led to the formation of various chemical structures including benzoic acid ester and benzonitrile imine (Tsuge, Oe, & Tashiro, 1977).

Anticancer Properties

The synthesis and evaluation of 1,3,4-oxadiazole compounds for anticancer activity have been a focus of several studies. Salahuddin et al. (2014) synthesized oxadiazole derivatives and evaluated their in vitro anticancer efficacy, finding some compounds to be active against breast cancer cell lines (Salahuddin et al., 2014). Cai, Drewe, and Kasibhatla (2006) discussed the use of chemical genetics in identifying small molecules, including 3-aryl-5-aryl-1,2,4-oxadiazoles, with apoptosis-inducing activities in cancer research (Cai, Drewe, & Kasibhatla, 2006).

Fluoride Chemosensors

Ma et al. (2013) reported the synthesis of novel anion sensors containing 1,3,4-oxadiazole groups. These compounds showed potential as colorimetric fluoride chemosensors, displaying changes in color and optical shifts upon addition of fluoride (Ma et al., 2013).

Coordination Chemistry

Hou et al. (2011) explored the coordination chemistry of oxadiazole-based ligands with Ag(I) salts. They synthesized various Ag(I) complexes and studied their supramolecular structures and absorption properties (Hou et al., 2011).

Antimicrobial Agents

Shruthi et al. (2016) synthesized novel benzimidazole–oxadiazole hybrid molecules as promising antimicrobial agents, showing potent activity against tuberculosis and other microbial strains (Shruthi et al., 2016).

Direcciones Futuras

The future directions for “4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile” and other oxadiazoles include further refinement of these compounds as anti-infective agents . The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity .

Propiedades

IUPAC Name |

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c1-11-2-6-13(7-3-11)15-18-16(20-19-15)14-8-4-12(10-17)5-9-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGFUYHLRNPQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

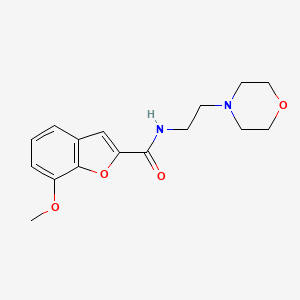

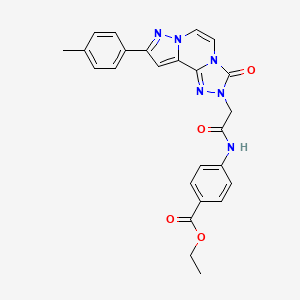

![Tert-butyl 5-[(2-chloroacetyl)amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2734002.png)

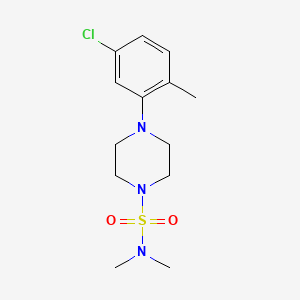

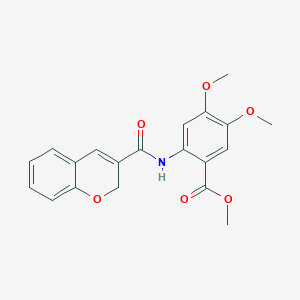

![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2734003.png)

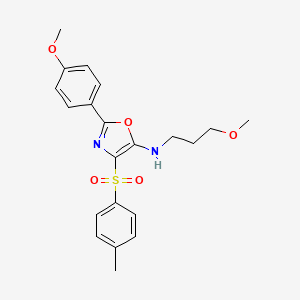

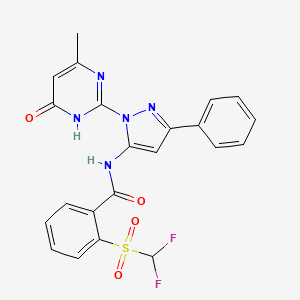

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2734009.png)

![Methyl 3-[(methylsulfonimidoyl)methyl]benzoate](/img/structure/B2734012.png)

![2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2734014.png)